molecular formula C23H28N4O3 B5051829 ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate

ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate

Cat. No.: B5051829
M. Wt: 408.5 g/mol
InChI Key: UXIVMSRUVKJTCK-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a pyridine-4-carbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and piperidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include ethyl chloroformate, pyridine-4-carboxylic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

Ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate can be compared to other similar compounds, such as:

    Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: This compound shares the piperidine and ester functionalities but lacks the isoquinoline and pyridine moieties.

    Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: This compound features a similar piperidine and ester structure but includes a chloropyridine group instead of the pyridine-4-carbonylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-2-30-23(29)26-13-8-21(9-14-26)27-12-7-17-3-4-20(15-19(17)16-27)25-22(28)18-5-10-24-11-6-18/h3-6,10-11,15,21H,2,7-9,12-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIVMSRUVKJTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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